molecular formula C18H18N4OS B2924514 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N'-[(1Z)-1-PHENYLPROPYLIDENE]ACETOHYDRAZIDE CAS No. 342032-06-8

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N'-[(1Z)-1-PHENYLPROPYLIDENE]ACETOHYDRAZIDE

Cat. No.: B2924514
CAS No.: 342032-06-8
M. Wt: 338.43
InChI Key: HBHKQWORZBJNNV-STZFKDTASA-N
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Description

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1Z)-1-PHENYLPROPYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzodiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1Z)-1-PHENYLPROPYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodiazole ring, followed by the introduction of the sulfanyl group and the aceto-hydrazide moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1Z)-1-PHENYLPROPYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or alcohols.

Scientific Research Applications

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1Z)-1-PHENYLPROPYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1Z)-1-PHENYLPROPYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ANILINE: This compound shares the benzodiazole and sulfanyl groups but lacks the aceto-hydrazide moiety.

    N’-[(1Z)-1-PHENYLPROPYLIDENE]ACETOHYDRAZIDE: This compound includes the aceto-hydrazide moiety but lacks the benzodiazole and sulfanyl groups.

Uniqueness

The uniqueness of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1Z)-1-PHENYLPROPYLIDENE]ACETOHYDRAZIDE lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-phenylpropylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-2-14(13-8-4-3-5-9-13)21-22-17(23)12-24-18-19-15-10-6-7-11-16(15)20-18/h3-11H,2,12H2,1H3,(H,19,20)(H,22,23)/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHKQWORZBJNNV-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/NC(=O)CSC1=NC2=CC=CC=C2N1)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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